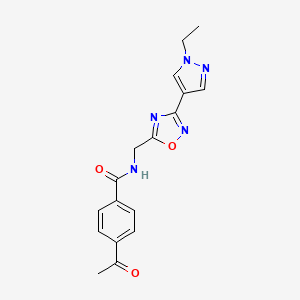

![molecular formula C27H24N4O4S B3002103 2-((3-(3,4-二甲氧基苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-甲基-N-苯基乙酰胺 CAS No. 888435-70-9](/img/structure/B3002103.png)

2-((3-(3,4-二甲氧基苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-甲基-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of compounds similar to "2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide", the synthesis process can be intricate. For instance, the synthesis of related compounds has been reported through cyclocondensation reactions, as seen in the preparation of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide, which involves the reaction of substituted benzylidene acetohydrazides with thiolactic acid . Similarly, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines includes an oxidative addition reaction using iodine, ethanol, and water to append aryl thiols to a key intermediate .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic systems. The core structure often contains an indole or pyrrolopyrimidine moiety, which is a common feature in many biologically active compounds. The presence of substituents like methoxy groups and thioether linkages can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds with complex structures, including various heterocycles and functional groups, can participate in a range of chemical reactions. The reactivity is largely determined by the functional groups present. For example, the acetamide moiety can undergo hydrolysis, while the thioether linkage might be involved in oxidation reactions. The presence of an oxo group adjacent to a heterocycle can also facilitate nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to high thermal stability, as seen in the synthesis of polyimides and poly(amide-imide) containing oxadiazole groups . The solubility of these compounds in organic solvents is an important factor for their application in various fields, including material science and medicinal chemistry. The introduction of substituents like methoxy groups can enhance solubility in organic solvents, which is beneficial for their manipulation in a laboratory setting .

科学研究应用

合成和化学性质

- 该化合物用于合成在药物化学中具有潜在应用的各种衍生物。例如,3-氨基-1H-吲哚-2-羧酸甲酯与芳基异氰酸酯、芳基异硫氰酸酯和氰胺的反应导致形成 5H-嘧啶并[5,4-b]吲哚衍生物,这对新型药物的开发很有价值 (Shestakov 等人,2009 年).

在抗肿瘤和抗菌剂中的应用

- 该化合物的多种新型衍生物已被合成,作为胸苷酸合酶 (TS) 的潜在抑制剂和抗肿瘤和/或抗菌剂。对该化合物的修饰已被证明可以增强其对人 TS 的效力,使其成为癌症和抗菌疗法进一步研究的候选者 (Gangjee 等人,1996 年;Gangjee 等人,1997 年).

在嘧啶并和吡啶衍生物合成中的作用

- 该化合物已被用于合成各种嘧啶并和吡啶衍生物。这些衍生物在开发具有多种治疗活性的新型药物化合物方面具有潜在应用 (Molina 和 Fresneda,1988 年;Shatsauskas 等人,2017 年).

抗菌和抗炎应用

- 该化合物的衍生物已被探索其抗菌、抗炎和镇痛活性。这些研究对于开发在治疗感染和控制疼痛和炎症方面具有潜在应用的新药具有重要意义 (Rajanarendar 等人,2012 年;Saundane 等人,2012 年).

在抗叶酸抑制剂中的应用

- 该化合物的某些类似物已被开发为胸苷酸合酶的非经典抗叶酸抑制剂,显示出作为抗肿瘤剂的希望。这些研究有助于理解抗叶酸疗法及其在癌症治疗中的潜力 (Gangjee 等人,2005 年).

属性

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-30(17-9-5-4-6-10-17)23(32)16-36-27-29-24-19-11-7-8-12-20(19)28-25(24)26(33)31(27)18-13-14-21(34-2)22(15-18)35-3/h4-15,28H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGYQHJTTHONDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)

![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)

![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)